2,2-Difluoro-1-(4-propoxyphenyl)ethanone
Description
2,2-Difluoro-1-(4-propoxyphenyl)ethanone is a fluorinated aromatic ketone characterized by a difluoro-substituted ethanone backbone and a 4-propoxyphenyl substituent. These analogs are synthesized via palladium-catalyzed α-arylation, decarboxylative coupling, or Claisen-Schmidt condensation .
Properties
Molecular Formula |
C11H12F2O2 |
|---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
2,2-difluoro-1-(4-propoxyphenyl)ethanone |
InChI |
InChI=1S/C11H12F2O2/c1-2-7-15-9-5-3-8(4-6-9)10(14)11(12)13/h3-6,11H,2,7H2,1H3 |
InChI Key |
GSJQKVAXAMMBLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(4-propoxyphenyl)ethanone typically involves the reaction of 4-propoxybenzaldehyde with difluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 2,2-Difluoro-1-(4-propoxyphenyl)ethanone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(4-propoxyphenyl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms and the propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2,2-Difluoro-1-(4-propoxyphenyl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(4-propoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to form stable complexes with target molecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
The substituent on the phenyl ring significantly influences the compound’s electronic and steric properties. Key analogs and their attributes are summarized below:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Nitro and fluorine substituents increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
- Electron-Donating Groups (EDGs) : Methoxy and propoxy groups improve solubility but reduce electrophilicity .
- Steric Effects : Bulky substituents (e.g., naphthyl) may hinder reaction yields but improve binding in biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
